molecular formula C15H13N3O2 B5144154 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B5144154
M. Wt: 267.28 g/mol
InChI Key: SRWWBDQMXPWMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide, also known as DPA-714, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroinflammation. This compound belongs to the family of isoxazolopyridine derivatives and has been shown to possess anti-inflammatory and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is not fully understood, but it is believed to modulate the immune response by inhibiting the activation of microglia and astrocytes. This results in a reduction of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, leading to a decrease in neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit apoptosis, and promote neuronal survival. Additionally, this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide in lab experiments is its specificity for TSPO, which allows for the detection of neuroinflammation in vivo. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neuroinflammatory diseases. Finally, the development of more sensitive and specific imaging techniques for the detection of neuroinflammation in vivo using this compound is an area of ongoing research.

Synthesis Methods

The synthesis of 3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide involves the reaction of 3,6-dimethylisoxazole-4-carboxylic acid with phenylhydrazine, followed by acylation with chloroacetyl chloride. The resulting product is then treated with ammonia to yield this compound.

Scientific Research Applications

3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide has been extensively studied in the field of neuroinflammation, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to bind specifically to the translocator protein (TSPO) that is upregulated in activated microglia and astrocytes in the brain. This makes this compound a potential diagnostic tool for the detection of neuroinflammation in vivo.

properties

IUPAC Name

3,6-dimethyl-N-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-8-12(13-10(2)18-20-15(13)16-9)14(19)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWWBDQMXPWMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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